molecular formula C21H16Br2N2O3 B10879069 5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B10879069
M. Wt: 504.2 g/mol
InChI Key: VUUHBYBQAVVMND-LFYBBSHMSA-N
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Description

5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its complex structure, which includes bromophenyl groups and a pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Products include bromophenyl ketones and carboxylic acids.

    Reduction: Products include alcohol derivatives of the original compound.

    Substitution: Products include various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential biological activities make it a subject of interest in medicinal chemistry. It is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl groups and the pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • 5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of two bromophenyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H16Br2N2O3

Molecular Weight

504.2 g/mol

IUPAC Name

5-(4-bromobenzoyl)-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C21H16Br2N2O3/c1-24-17(12-5-13-3-8-15(22)9-4-13)18(20(27)25(2)21(24)28)19(26)14-6-10-16(23)11-7-14/h3-12H,1-2H3/b12-5+

InChI Key

VUUHBYBQAVVMND-LFYBBSHMSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)Br)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)Br)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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